REACTION_CXSMILES
|
CS[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.O.[S:13]([Cl:17])(Cl)(=[O:15])=[O:14]>ClC1C=CC=CC=1>[N+:9]([C:6]1[CH:7]=[CH:8][C:3]([S:13]([Cl:17])(=[O:15])=[O:14])=[CH:4][CH:5]=1)([O-:11])=[O:10]
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
Thereafter the mixture was stirred at 10° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-liter, 4-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser and a dropping funnel having
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the oil layer was separated
|
Type
|
ADDITION
|
Details
|
10 g of water was added
|
Type
|
WASH
|
Details
|
to accomplish washing
|
Type
|
CUSTOM
|
Details
|
Then, the oil layer was separated
|
Type
|
WAIT
|
Details
|
left
|
Type
|
ADDITION
|
Details
|
to stand for about 1 hour with the addition of about 5 g of anhydrous sodium sulfate
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to remove the water
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to give crude crystals
|
Type
|
ADDITION
|
Details
|
a poor solvent was added for recrystallization
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.1 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |